N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride
Overview
Description
N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride, commonly known as 2-APB, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. It is a potent inhibitor of inositol trisphosphate receptor (IP3R), which plays a crucial role in the regulation of intracellular calcium signaling.
Scientific Research Applications
Prototropic Tautomerism and Photochromism
N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride and related compounds have been explored for their prototropic tautomerism and solid-state photochromism. Research on N-(4-X-phenyl)-2-aminotropones (X = methoxy, chloro, or nitro substituent) revealed that these compounds, in their crystal state, primarily exist in a keto-amine form. X-ray crystal structure analysis highlighted the presence of bimolecular hydrogen bonds and close molecular packing, which inhibits structural changes necessary for photo-induced prototropic tautomerization. However, when these compounds form clathrate crystals with deoxycholic acid (DCA), they exhibit photochromism, indicating potential applications in materials science for developing photoresponsive materials (Ito, Amimoto, & Kawato, 2011).
Deprotection of Amine Protecting Groups
The deprotection of amine nitrogen protecting groups, such as the p-methoxyphenyl (PMP) group, is crucial in synthetic chemistry, especially in peptide synthesis and drug development. Mild and efficient procedures using periodic acid and trichloroisocyanuric acid (TCCA) have been described for the deprotection of the PMP group, enabling the liberation of amine functionalities. This process is significant for the synthesis of complex organic molecules, where selective deprotection is required (Verkade, Hemert, Quaedflieg, Alsters, Delft, & Rutjes, 2006).
Corrosion Inhibition
Compounds related to N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride have been investigated for their application in corrosion inhibition. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated excellent corrosion inhibition performance on mild steel in hydrochloric acid medium, achieving up to 98% efficiency. This suggests potential applications in protecting metal surfaces in acidic environments, which is valuable in industrial processes and maintenance (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Functional Modification of Polymers
The functional modification of polymers through condensation reactions with various amine compounds, including aromatic amines, has been explored for enhancing the properties of materials. This research is significant for the development of new materials with improved thermal stability and specific functionalities, which can be tailored for diverse applications ranging from biomedicine to engineering (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
2-N-(4-methoxyphenyl)benzene-1,2-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-16-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSCGGBMKWCYSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583276 | |
Record name | N~1~-(4-Methoxyphenyl)benzene-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminophenyl)-N-(4-methoxyphenyl)amine hydrochloride | |
CAS RN |
25914-22-1 | |
Record name | N~1~-(4-Methoxyphenyl)benzene-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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